[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid
Overview
Description
[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid: is a synthetic organic compound characterized by the presence of a tetrazole ring and a dimethoxyphenyl group
Mechanism of Action
Target of Action
The compound “[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid” belongs to the class of organic compounds known as tetrazoles. Tetrazoles are often used in drug design as bioisosteres of carboxylic acids, and can have a variety of biological activities depending on their structure .
Mode of Action
The mode of action of a specific tetrazole would depend on its structure and the target it interacts with. In general, tetrazoles can act as hydrogen bond acceptors, which allows them to interact with various biological targets .
Pharmacokinetics
The ADME properties of a compound depend on its structure. Tetrazoles are generally well-absorbed due to their polarity, and can be metabolized in various ways, including hydrolysis and oxidation .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. Tetrazoles are generally stable under physiological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or hydrazines, under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where the dimethoxybenzene is treated with suitable electrophiles.
Formation of the Acetic Acid Moiety: The acetic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the tetrazole ring or the aromatic ring, potentially leading to the formation of amines or reduced aromatic systems.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the tetrazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, [5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new pharmaceuticals.
Industry
In industry, this compound may find applications in the development of advanced materials, such as polymers and coatings. Its chemical reactivity and stability make it suitable for use in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: This compound shares the dimethoxyphenyl group but lacks the tetrazole ring, resulting in different chemical and biological properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one:
Uniqueness
The presence of both the tetrazole ring and the dimethoxyphenyl group in [5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid makes it unique. This combination of structural features imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4/c1-18-8-4-3-7(5-9(8)19-2)11-12-14-15(13-11)6-10(16)17/h3-5H,6H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEIQDYORCVELY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357719 | |
Record name | [5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91759-61-4 | |
Record name | [5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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